Stereochemical Identity: Enantiopure (1S,5R) vs. Racemate vs. (1R,5S) Antipode
The (1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (CAS 380228-03-5) is a discrete stereoisomer with a defined absolute configuration [1]. Its enantiomeric purity is the critical differentiator from the racemic mixture (also marketed under CAS 380228-03-5 and 53460-46-1) and the (1R,5S) antipode (CAS 651341-79-6) [2] [3]. In stereoselective applications, the presence of the undesired enantiomer reduces effective active component concentration by 50% in a racemate and can introduce confounding diastereomeric interactions .
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (1S,5R) enantiomer |
| Comparator Or Baseline | Racemate (CAS 53460-46-1 / 380228-03-5); (1R,5S) enantiomer (CAS 651341-79-6) |
| Quantified Difference | 100% target enantiomer vs. 50% in racemate; opposite absolute configuration vs. antipode |
| Conditions | Stereochemical identity, as defined by InChIKey: FRAKHUZTNLUGPB-PSASIEDQSA-N |
Why This Matters
Procurement of the correct single enantiomer is essential for reproducibility in asymmetric catalysis and stereoselective synthesis; use of racemate introduces a 50% inactive or interfering component.
- [1] ChemBase. (n.d.). (1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane. ChemBase ID 309493. View Source
- [2] CAS Common Chemistry. (2025). 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane. CAS RN 53460-46-1. View Source
- [3] ChemChart. (n.d.). 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- (651341-79-6). View Source
